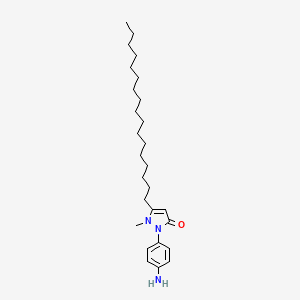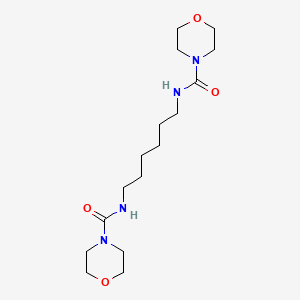
N,N'-Hexamethylenebis(4-carbamoylmorpholine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Hexamethylenebis(4-carbamoylmorpholine) is a chemical compound with the molecular formula C16H30N4O4 and a molecular weight of 342.442 g/mol It is known for its unique structure, which includes two morpholine rings connected by a hexamethylene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(4-carbamoylmorpholine) typically involves the reaction of hexamethylene diisocyanate with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, at room temperature (27-36°C) for 3-3.5 hours . The molar ratio of the reagents is usually maintained at 1:2 to ensure complete reaction.
Industrial Production Methods
Industrial production of N,N’-Hexamethylenebis(4-carbamoylmorpholine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexamethylenebis(4-carbamoylmorpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted morpholine derivatives.
Scientific Research Applications
N,N’-Hexamethylenebis(4-carbamoylmorpholine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing antifungal agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-Hexamethylenebis(4-carbamoylmorpholine) involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . This antimicrobial activity is attributed to its ability to interact with and disrupt the lipid bilayer of microbial cells.
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexamethylenebis(4-carbamoyl-1-decylpyridinium bromide): This compound exhibits similar antimicrobial properties but has a different structure with a decylpyridinium group.
N-dodecylpyridinium iodide: Another antimicrobial compound with a different structure and spectrum of activity.
Uniqueness
N,N’-Hexamethylenebis(4-carbamoylmorpholine) is unique due to its dual morpholine rings connected by a hexamethylene chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
24185-22-6 |
|---|---|
Molecular Formula |
C16H30N4O4 |
Molecular Weight |
342.43 g/mol |
IUPAC Name |
N-[6-(morpholine-4-carbonylamino)hexyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C16H30N4O4/c21-15(19-7-11-23-12-8-19)17-5-3-1-2-4-6-18-16(22)20-9-13-24-14-10-20/h1-14H2,(H,17,21)(H,18,22) |
InChI Key |
QWIQVJVYFVKHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCCCCCNC(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


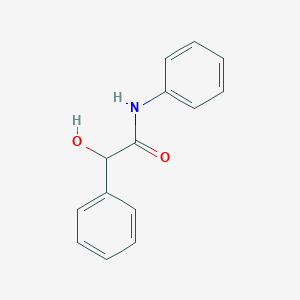

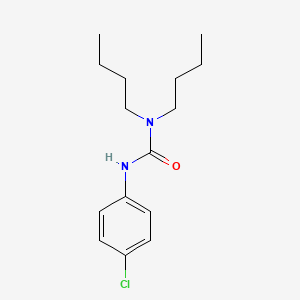
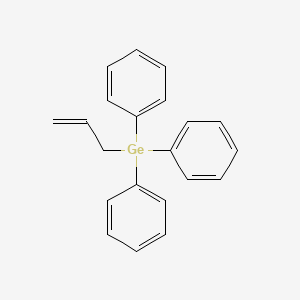

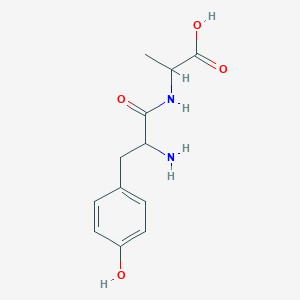
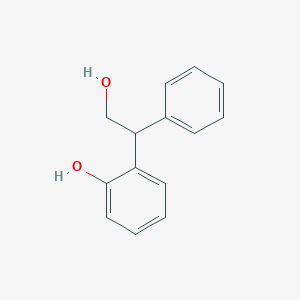
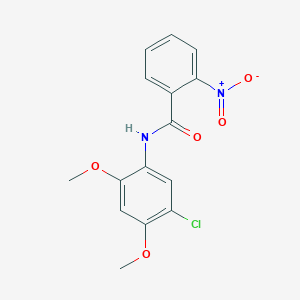


![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![2,2'-[Sulfonyldi(4,1-phenylene)]di(1H-isoindole-1,3(2H)-dione)](/img/structure/B11954931.png)
